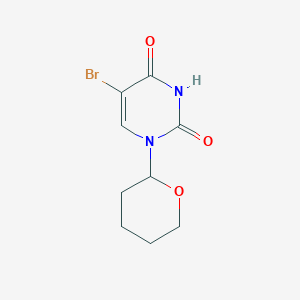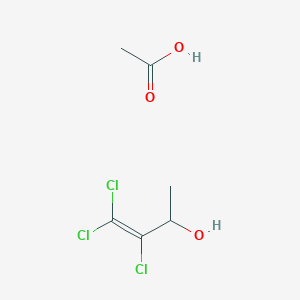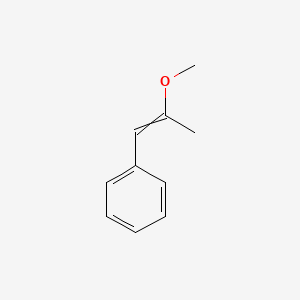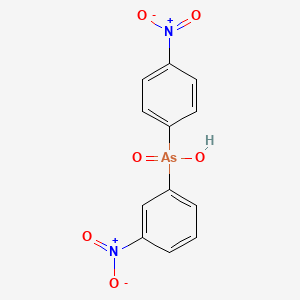
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of nitro groups attached to phenyl rings and an arsenic atom
Preparation Methods
The synthesis of (3-Nitrophenyl)-(4-nitrophenyl)arsinic acid typically involves the reaction of nitrophenyl derivatives with arsenic-containing reagents. One common method is the electrophilic aromatic substitution reaction, where aniline reacts with arsenic acid to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the compound.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly changing the compound’s characteristics.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in developing new drugs, particularly for targeting specific enzymes or pathways.
Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Nitrophenyl)-(4-nitrophenyl)arsinic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, depending on its chemical structure and the nature of the target. For example, it may inhibit bacterial growth by interfering with essential enzymes .
Comparison with Similar Compounds
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid can be compared with other organoarsenic compounds such as arsanilic acid and arsinothricin . While these compounds share some similarities, this compound is unique due to its specific nitro group arrangement and its resulting chemical properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Similar compounds include:
Arsanilic acid: Known for its use in veterinary medicine and as a feed additive.
Arsinothricin: A novel organoarsenical antibiotic with broad-spectrum activity.
Properties
CAS No. |
6339-86-2 |
|---|---|
Molecular Formula |
C12H9AsN2O6 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
(3-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O6/c16-13(17,9-4-6-11(7-5-9)14(18)19)10-2-1-3-12(8-10)15(20)21/h1-8H,(H,16,17) |
InChI Key |
UTZSSLXEEZYJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


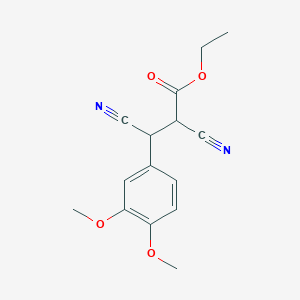
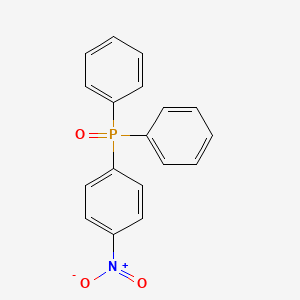


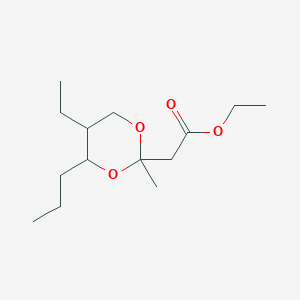

![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)


